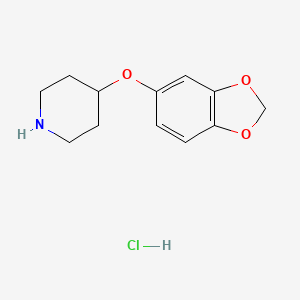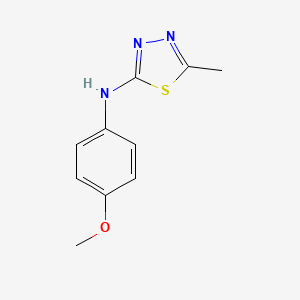
1-(6-bromo-2-methyl-4-phenyl-3-quinolinyl)-3-(4-fluorophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-bromo-2-methyl-4-phenyl-3-quinolinyl)-3-(4-fluorophenyl)-2-propen-1-one, also known as BMFP, is a synthetic compound that has been widely studied for its potential applications in scientific research. BMFP belongs to a class of compounds known as chalcones, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Aplicaciones Científicas De Investigación
1-(6-bromo-2-methyl-4-phenyl-3-quinolinyl)-3-(4-fluorophenyl)-2-propen-1-one has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Mecanismo De Acción
The mechanism of action of 1-(6-bromo-2-methyl-4-phenyl-3-quinolinyl)-3-(4-fluorophenyl)-2-propen-1-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism in the treatment of cancer.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antioxidant properties, this compound has been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens. This compound has also been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-bromo-2-methyl-4-phenyl-3-quinolinyl)-3-(4-fluorophenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high yields and high purity, making it a valuable tool for scientific research. However, this compound also has some limitations. It is a relatively new compound, and its full range of biological activities and mechanisms of action are not yet fully understood. Additionally, this compound may exhibit off-target effects or toxicity in certain experimental systems, which must be carefully evaluated before use.
Direcciones Futuras
There are several future directions for research on 1-(6-bromo-2-methyl-4-phenyl-3-quinolinyl)-3-(4-fluorophenyl)-2-propen-1-one. One area of interest is the development of new drugs based on the structure of this compound for the treatment of cancer and other diseases. Another area of interest is the elucidation of the full range of biological activities and mechanisms of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
1-(6-bromo-2-methyl-4-phenyl-3-quinolinyl)-3-(4-fluorophenyl)-2-propen-1-one can be synthesized through a multistep process that involves the condensation of 2-acetyl-1-bromo-6-methoxy-4-phenylquinoline with 4-fluorobenzaldehyde in the presence of a base catalyst. The resulting chalcone intermediate is then subjected to a Claisen-Schmidt condensation with propionic acid to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it a valuable compound for scientific research.
Propiedades
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrFNO/c1-16-24(23(29)14-9-17-7-11-20(27)12-8-17)25(18-5-3-2-4-6-18)21-15-19(26)10-13-22(21)28-16/h2-15H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWULEZOSMQOMP-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5372786.png)

![4-(hydroxymethyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-4-ol](/img/structure/B5372802.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5372803.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5372811.png)
![N-(3-fluorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5372818.png)
![4-ethyl-2-methyl-5-{[1-(3-pyrazin-2-ylpropanoyl)piperidin-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5372830.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)


![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)